molecular formula C27H24N4O12S3 B13711356 3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate

3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate

Cat. No.: B13711356
M. Wt: 692.7 g/mol
InChI Key: VESSIPNYHRTUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, sulfo, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate involves multiple steps, including the introduction of amino, sulfo, and carbamoyl groups onto a xanthene backbone. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfo and amino groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other xanthene derivatives with different functional groups, such as:

  • 3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24N4O12S3

Molecular Weight

692.7 g/mol

IUPAC Name

3-amino-6-azaniumylidene-9-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-5-sulfoxanthene-4-sulfonate

InChI

InChI=1S/C27H24N4O12S3/c1-3-10-30-26(32)14-4-5-15(18(13-14)27(33)31(2)11-12-44(34,35)36)21-16-6-8-19(28)24(45(37,38)39)22(16)43-23-17(21)7-9-20(29)25(23)46(40,41)42/h1,4-9,13,28H,10-12,29H2,2H3,(H,30,32)(H,34,35,36)(H,37,38,39)(H,40,41,42)

InChI Key

VESSIPNYHRTUDT-UHFFFAOYSA-N

Canonical SMILES

CN(CCS(=O)(=O)O)C(=O)C1=C(C=CC(=C1)C(=O)NCC#C)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.